molecular formula C6H8O2 B067646 (E)-3-methyl-4-oxopent-2-enal CAS No. 160456-54-2

(E)-3-methyl-4-oxopent-2-enal

Cat. No.: B067646
CAS No.: 160456-54-2
M. Wt: 112.13 g/mol
InChI Key: PEBMIJGMJUFNQE-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-methyl-4-oxopent-2-enal, also known as 2-pentenal, is a volatile organic compound that is commonly found in various fruits and vegetables. It is a colorless liquid with a strong odor and is widely used in the food industry as a flavoring agent. In recent years, this compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and agriculture.

Mechanism of Action

The mechanism of action of (E)-3-methyl-4-oxopent-2-enal varies depending on its application. In medicinal chemistry, it has been shown to inhibit the expression of inflammatory cytokines and induce apoptosis in cancer cells. In biochemistry, it has been shown to react with amino acids and proteins to form AGEs, which can contribute to the development of various diseases. In agriculture, it has been shown to act as a natural insecticide by disrupting the nervous system of insects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to reduce inflammation and induce apoptosis in cancer cells. In biochemistry, it has been shown to contribute to the formation of AGEs, which can lead to the development of various diseases. In agriculture, it has been shown to act as a natural insecticide by disrupting the nervous system of insects.

Advantages and Limitations for Lab Experiments

The advantages of using (E)-3-methyl-4-oxopent-2-enal in lab experiments include its low cost, high availability, and ease of synthesis. However, the limitations include its strong odor, volatility, and potential toxicity.

Future Directions

There are several future directions for the study of (E)-3-methyl-4-oxopent-2-enal. In medicinal chemistry, further research is needed to explore its potential as a novel anti-inflammatory and anti-cancer agent. In biochemistry, further research is needed to understand its role in the formation of AGEs and its potential as a biomarker for various diseases. In agriculture, further research is needed to optimize its use as a natural insecticide and to explore its potential as a flavoring agent for fruits and vegetables. Additionally, further research is needed to investigate the potential environmental impact of this compound and its derivatives.

Synthesis Methods

(E)-3-methyl-4-oxopent-2-enal can be synthesized through several methods, including oxidative cleavage of unsaturated fatty acids, ozonolysis of unsaturated aldehydes, and thermal decomposition of certain amino acids. However, the most common method of synthesis involves the oxidation of 2-penten-1-ol using a suitable oxidizing agent, such as chromium trioxide or potassium permanganate.

Scientific Research Applications

(E)-3-methyl-4-oxopent-2-enal has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to possess anti-inflammatory and anti-cancer properties. In biochemistry, it has been studied for its role in the formation of advanced glycation end-products (AGEs) and its potential as a biomarker for various diseases. In agriculture, it has been investigated for its potential as a natural insecticide and as a flavoring agent for fruits and vegetables.

Properties

160456-54-2

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(E)-3-methyl-4-oxopent-2-enal

InChI

InChI=1S/C6H8O2/c1-5(3-4-7)6(2)8/h3-4H,1-2H3/b5-3+

InChI Key

PEBMIJGMJUFNQE-HWKANZROSA-N

Isomeric SMILES

C/C(=C\C=O)/C(=O)C

SMILES

CC(=CC=O)C(=O)C

Canonical SMILES

CC(=CC=O)C(=O)C

synonyms

2-Pentenal, 3-methyl-4-oxo-, (E)- (9CI)

Origin of Product

United States

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